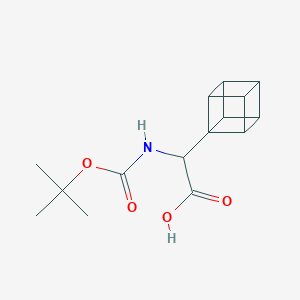

2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid, also known as Boc-Cub-AcOH, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Building Blocks

Research has developed methods for synthesizing aldehyde building blocks protected as acid-labile N-Boc N,O-acetals, useful in the combinatorial solid-phase synthesis of peptide isosteres. This involves the synthesis of compounds like (RS)-3'-tert-butoxycarbonyl-perhydro-1',3'-oxazine-2'-yl acetic acid from simple starting materials, demonstrating the utility of the N-Boc N,O-acetal moiety as a novel aldehyde protection group under various acidic conditions (Groth & Meldal, 2001).

Polymer Science

In the field of polymer science, novel amino acid-derived acetylene monomers, including compounds protected by tert-butoxycarbonyl groups, have been synthesized and polymerized. These polymers, derived from amino acids like N-(tert-butoxycarbonyl)-L-alanine, show significant potential in creating materials with unique properties, such as large specific rotation and helical conformation, highlighting the versatility of these tert-butoxycarbonyl protected monomers in developing new polymeric materials (Gao, Sanda, & Masuda, 2003).

Peptide Chemistry

In peptide chemistry, the tert-butoxycarbonyl (Boc) group is extensively utilized for the protection of amines. This facilitates the synthesis of complex peptides and amino acid derivatives without racemization. Techniques for the efficient and selective removal of the Boc group, such as using trifluoroacetic acid in combination with phenol and p-cresol, have been developed to improve the selectivity and efficiency of peptide synthesis processes (Bodanszky & Bodanszky, 2009).

Catalyst-Free Chemoselective Processes

Catalyst-free, chemoselective N-tert-butyloxycarbonylation of amines in water represents an eco-friendly and efficient method for the protection of amines. This process avoids the use of hazardous reagents and simplifies the synthesis of N-Boc protected amines, demonstrating the potential for greener chemistry practices in amine protection (Chankeshwara & Chakraborti, 2006).

Eigenschaften

IUPAC Name |

2-cuban-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-11(12(17)18)15-8-5-4-6(8)10(15)7(4)9(5)15/h4-11H,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTDBFFFLMHCJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C12C3C4C1C5C4C3C25 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N,N-dimethylpyrimidin-4-amine](/img/structure/B2739824.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B2739828.png)

![N-(5-fluoro-2-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2739832.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2739833.png)

![(3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2739834.png)